molecular formula C22H23N3O3 B2716891 methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-72-7

methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2716891
CAS No.: 1251693-72-7
M. Wt: 377.444
InChI Key: YTNXLEQXJKMFPO-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

  • Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.

  • Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.

Industrial Production Methods

For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:

  • Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.

  • Solvent Recycling: : Minimize waste and reduce costs.

  • Automation: : Utilize automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.

  • Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Quinoline N-oxide Derivatives: : From oxidation.

  • Tetrahydroquinoline Derivatives: : From reduction.

  • Functionalized Quinoline: : From substitution reactions.

Scientific Research Applications

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as:

  • Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: : Modulation of receptor activities, influencing cellular responses.

  • Pathways: : Interference with signaling pathways to alter biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.

  • Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.

Uniqueness

What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.

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Properties

CAS No.

1251693-72-7

Molecular Formula

C22H23N3O3

Molecular Weight

377.444

IUPAC Name

methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26)

InChI Key

YTNXLEQXJKMFPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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